3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide
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Overview
Description
7-HYDROXY-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridoquinoline core
Preparation Methods
The synthesis of 7-HYDROXY-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridoquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyridoquinoline core.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through selective oxidation reactions.
Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylphenyl reagents under conditions that promote the formation of the desired amide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
7-HYDROXY-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-HYDROXY-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar compounds to 7-HYDROXY-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE include other pyridoquinoline derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of 7-HYDROXY-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C20H15F3N2O3 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)13-8-1-2-9-14(13)24-18(27)15-17(26)12-7-3-5-11-6-4-10-25(16(11)12)19(15)28/h1-3,5,7-9,26H,4,6,10H2,(H,24,27) |
InChI Key |
VPULEYHSEXAGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4C(F)(F)F)O |
Origin of Product |
United States |
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